1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride
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Overview
Description
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is a heterocyclic compound that has been studied for its potential biomedical applications It’s worth noting that structures similar to 1h-pyrazolo[3,4-b]pyridin-5-amine have attracted the interest of medicinal chemists due to their close resemblance with the purine bases adenine and guanine , which play crucial roles in various biological processes.
Mode of Action
It’s known that the compound can interact with its targets in a way that influences their function . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
Given its structural similarity to purine bases, it’s plausible that it may influence pathways involving these molecules .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in some studies
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, influencing processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling molecules, thereby modulating cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . For example, the compound can influence the activity of enzymes involved in nucleotide synthesis and energy production . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in targeting specific tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazolopyridine core . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
1H-Pyrazolo[3,4-C]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-B]pyridines: Another variation in the fusion pattern, leading to different chemical and biological properties.
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-4-2-9-10-6(4)8-3-5;/h1-3H,7H2,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILHYSJEQHYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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